molecular formula C16H16N4OS B10950628 (5Z)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one

(5Z)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10950628
M. Wt: 312.4 g/mol
InChI Key: QEFVSFUAUHUBHJ-ZSOIEALJSA-N
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Description

5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thioxodihydroimidazole ring, and a methylidene bridge

Preparation Methods

The synthesis of 5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-methylphenylthiourea under basic conditions to form the intermediate. This intermediate is then cyclized to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium acetate .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis. The presence of the pyrazole and thioxodihydroimidazole rings allows for strong binding affinity to these targets, making it effective in its biological activity .

Comparison with Similar Compounds

Compared to other similar compounds, 5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the distinct chemical and biological properties of 5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

(5Z)-5-[(1-ethylpyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H16N4OS/c1-3-19-10-12(9-17-19)8-14-15(21)20(16(22)18-14)13-6-4-5-11(2)7-13/h4-10H,3H2,1-2H3,(H,18,22)/b14-8-

InChI Key

QEFVSFUAUHUBHJ-ZSOIEALJSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC(=C3)C

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N(C(=S)N2)C3=CC=CC(=C3)C

Origin of Product

United States

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